Vinyl 6-chlorotoluene-3-sulphonate

Polymer Chemistry Monomer Characterization Material Science

Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) is a functional vinyl sulfonate monomer, chemically identified as ethenyl 4-chloro-3-methylbenzenesulfonate, with a molecular formula of C9H9ClO3S and a molecular weight of 232.68 g/mol. This compound, also listed under EINECS 283-134-4 and FDA Unique Ingredient Identifier 978Z8MVF4V , is characterized by a vinyl group conjugated to a sulfonate ester, which is in turn attached to a chlorotoluene ring.

Molecular Formula C9H9ClO3S
Molecular Weight 232.68 g/mol
CAS No. 84540-41-0
Cat. No. B12651732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl 6-chlorotoluene-3-sulphonate
CAS84540-41-0
Molecular FormulaC9H9ClO3S
Molecular Weight232.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)OC=C)Cl
InChIInChI=1S/C9H9ClO3S/c1-3-13-14(11,12)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3
InChIKeyOKHXKDPGLQZKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0): A Functional Vinyl Sulfonate Monomer for Advanced Polymer and Electrolyte Applications


Vinyl 6-chlorotoluene-3-sulphonate (CAS 84540-41-0) is a functional vinyl sulfonate monomer, chemically identified as ethenyl 4-chloro-3-methylbenzenesulfonate, with a molecular formula of C9H9ClO3S and a molecular weight of 232.68 g/mol [1]. This compound, also listed under EINECS 283-134-4 and FDA Unique Ingredient Identifier 978Z8MVF4V [2], is characterized by a vinyl group conjugated to a sulfonate ester, which is in turn attached to a chlorotoluene ring [1]. This structure places it within the class of vinyl sulfonates, which are valued for their high reactivity in polymerization and cross-coupling reactions, and as precursors for solid polymer electrolytes [3].

Why Vinyl 6-chlorotoluene-3-sulphonate Cannot Be Replaced by Unsubstituted Vinyl Sulfonates or Simple Styrene Sulfonates


Generic substitution of Vinyl 6-chlorotoluene-3-sulphonate with other vinyl sulfonates is not feasible due to the compound's unique substituent profile, which critically dictates its physicochemical and reactive properties. The presence of both a chlorine atom and a methyl group on the aromatic ring alters the electron density of the sulfonate group, impacting its leaving group ability in nucleophilic substitution and its stability during polymerization . This structural specificity is paramount for applications like the synthesis of solid polymer electrolytes, where the monomer's exact electronic character and stability govern the final polymer's ionic conductivity and mechanical integrity [1]. Furthermore, as a class, vinyl sulfonates are not interchangeable; their reactivity in thiol-Michael polymerizations, for instance, is distinct from that of vinyl sulfonamides or acrylates, underscoring that subtle changes in structure lead to significant differences in reaction kinetics and material properties [2].

Quantitative Evidence for Vinyl 6-chlorotoluene-3-sulphonate: Physical Properties and Class-Level Reactivity


Distinctive Molecular and Physical Properties of Vinyl 6-chlorotoluene-3-sulphonate vs. Unsubstituted Phenyl Vinyl Sulfonate

Vinyl 6-chlorotoluene-3-sulphonate possesses unique physical and molecular properties compared to the unsubstituted analog, phenyl vinyl sulfonate. The target compound has a significantly higher molecular weight (232.68 g/mol vs. 184.21 g/mol for phenyl vinyl sulfonate) and a higher calculated LogP (3.58 [1] or 2.64 [2] vs. ~1.5-2.0 for phenyl vinyl sulfonate), indicating greater hydrophobicity which can be a critical parameter for solubility and polymer compatibility [1].

Polymer Chemistry Monomer Characterization Material Science

Established Analytical Protocol: Quantifiable HPLC Separation of Vinyl 6-chlorotoluene-3-sulphonate

A validated reverse-phase (RP) HPLC method has been developed for the separation and analysis of Vinyl 6-chlorotoluene-3-sulphonate. The method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, and is scalable for preparative isolation and suitable for pharmacokinetic studies [1]. This established protocol provides a quantifiable, reproducible benchmark for purity assessment and quality control, which is often lacking for more esoteric vinyl sulfonate monomers.

Analytical Chemistry Quality Control Method Development

Class-Level Evidence: Vinyl Sulfonates as Superior Michael Acceptors Compared to Vinyl Sulfonamides and Acrylates

Within the class of vinyl monomers, vinyl sulfonates demonstrate higher reactivity as Michael acceptors in thiol-Michael polymerizations compared to vinyl sulfonamides and acrylates. This is attributed to the strong electron-withdrawing effect of the sulfonate group, which activates the vinyl bond for nucleophilic attack [1]. This class-level reactivity profile is inherent to the sulfonate ester functional group present in Vinyl 6-chlorotoluene-3-sulphonate.

Click Chemistry Polymer Networks Thiol-Michael Addition

Class-Level Evidence: Vinyl Sulfonates as Green Alternatives to Vinyl Bromide in Cross-Coupling Reactions

Vinyl sulfonates are established as environmentally favorable ("green") alternatives to vinyl bromide in transition-metal-catalyzed cross-coupling reactions for the synthesis of monosubstituted alkenes [1]. This substitution aligns with green chemistry principles by avoiding toxic and environmentally persistent organobromine compounds. The reactivity of the vinyl sulfonate group in these transformations is a key enabling feature for complex molecule construction.

Organic Synthesis Green Chemistry Cross-Coupling

Optimal Procurement Scenarios for Vinyl 6-chlorotoluene-3-sulphonate in Research and Industry


Synthesis of Advanced Functional Polymers via Thiol-Michael Click Chemistry

Vinyl 6-chlorotoluene-3-sulphonate is ideally suited for research groups developing crosslinked polymer networks using thiol-Michael addition. Its classification as a vinyl sulfonate ensures high reactivity as a Michael acceptor, enabling rapid and efficient polymerization under mild conditions [1]. The chlorotoluene substituent can also be exploited for subsequent post-polymerization modifications, offering a pathway to create complex polymer architectures with tailored properties .

Development of Novel Solid Polymer Electrolytes for Energy Storage

Researchers and industrial R&D teams focused on solid-state batteries and other electrochemical devices can utilize this monomer as a building block for solid polymer electrolytes (SPEs). As highlighted in foundational patents, polymerizing vinyl sulfonate derivatives leads to ionically conductive solid matrices [2]. The specific substituent pattern on Vinyl 6-chlorotoluene-3-sulphonate offers a handle to tune the polymer's mechanical properties, ionic conductivity, and interfacial compatibility with electrodes, making it a candidate for next-generation electrolyte materials [2].

Sustainable Organic Synthesis: A Green Cross-Coupling Partner

For synthetic organic chemists in academia and pharmaceutical process development, this compound serves as a valuable, environmentally conscious alternative to vinyl halides in transition-metal-catalyzed cross-coupling reactions [3]. Its procurement supports the development of greener synthetic routes to monosubstituted alkenes, which are prevalent in many active pharmaceutical ingredients (APIs) and advanced intermediates. This aligns directly with corporate sustainability goals and may reduce the cost and complexity of hazardous waste disposal [3].

Quality Control and Pharmacokinetic Analysis of Novel Sulfonate-Containing Compounds

Analytical laboratories and quality control departments can leverage the established HPLC protocol for Vinyl 6-chlorotoluene-3-sulphonate as a robust starting point for method development [4]. This application scenario is particularly relevant for companies or research groups that are synthesizing or utilizing new chemical entities containing a similar sulfonate moiety. The documented method provides a reliable reference for assessing purity, stability, and performing pharmacokinetic studies, thereby de-risking analytical development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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